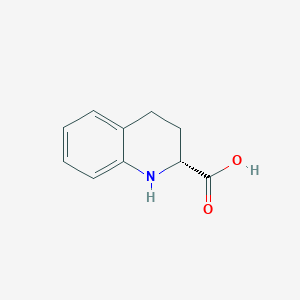

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

概要

説明

®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is a chiral compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially hydrogenated The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical reactivity

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can be achieved through several methods:

Asymmetric Hydrogenation: This method involves the hydrogenation of quinoline derivatives using chiral catalysts to obtain the desired enantiomer.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials, such as amino acids, to construct the tetrahydroquinoline framework.

Enantioselective Catalysis: Employing chiral catalysts to induce asymmetry in the formation of the tetrahydroquinoline ring.

Industrial Production Methods: Industrial production often relies on scalable methods such as asymmetric hydrogenation due to its efficiency and high enantioselectivity. The use of robust chiral catalysts that can be recycled and reused is also a key consideration in industrial settings.

Types of Reactions:

Oxidation: ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can undergo oxidation reactions to form quinoline-2-carboxylic acid.

Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products:

Oxidation: Quinoline-2-carboxylic acid.

Reduction: Various tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinoline derivatives depending on the reagents used.

科学的研究の応用

®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

作用機序

The mechanism of action of ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The chiral nature of the compound allows it to fit into specific active sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.

類似化合物との比較

Quinoline-2-carboxylic acid: Lacks the tetrahydro structure and chiral center.

1,2,3,4-Tetrahydroquinoline: Similar structure but without the carboxylic acid group.

2-Carboxytetrahydroquinoline: Similar but may differ in the position of the carboxylic acid group.

Uniqueness: ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is unique due to its chiral center and specific three-dimensional arrangement, which can significantly influence its reactivity and biological activity. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

生物活性

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Biological Activity

THQCA and its derivatives have been studied for various biological activities, including:

- Antitumor Activity : THQCA has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and the modulation of apoptotic proteins.

- Antimicrobial Properties : Certain derivatives exhibit activity against gram-negative bacteria and fungi.

- Neuroprotective Effects : Research indicates potential neuroprotective roles, particularly in models of neurodegenerative diseases.

The biological activities of THQCA are largely attributed to its interactions with specific biomolecular targets. For instance:

- Inhibition of Bcl-2 Proteins : Some studies have demonstrated that THQCA derivatives can bind to Bcl-2 family proteins, crucial for regulating apoptosis in cancer cells. For example, one study reported a Ki value of 5.2 µM against Bcl-2 protein, indicating effective inhibition that could lead to enhanced apoptosis in tumor cells .

- Chloride Transport Modulation : Certain analogs have been identified to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, showcasing potential therapeutic applications for cystic fibrosis .

Antitumor Activity

A series of substituted tetrahydroisoquinoline derivatives were developed based on THQCA. These compounds exhibited significant anti-proliferative effects against various cancer cell lines. In particular:

- Compound 11t was found to induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner .

- The study highlighted the importance of structural modifications in enhancing the binding affinity and biological efficacy of these compounds.

Antimicrobial Studies

Research has also focused on the antimicrobial properties of THQCA derivatives. A notable study synthesized novel quinoline derivatives that demonstrated:

- Effective in vitro activity against both gram-negative microorganisms and Staphylococcus aureus.

- The most active compounds showed comparable efficacy to established antibiotics while exhibiting improved pharmacokinetic profiles .

Data Tables

The following table summarizes key findings regarding the biological activities of THQCA and its derivatives:

| Activity Type | Compound/Derivative | IC50/Ki Value | Notes |

|---|---|---|---|

| Antitumor | Compound 11t | Ki = 5.2 µM | Induces apoptosis via Bcl-2 inhibition |

| Chloride Transport | Tetrahydroisoquinoline | EC50 < 10 nM | Enhances chloride transport in CFTR mutants |

| Antimicrobial | Various Derivatives | Varies | Effective against gram-negative bacteria |

特性

IUPAC Name |

(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446770 | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92977-00-9 | |

| Record name | (2R)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92977-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。